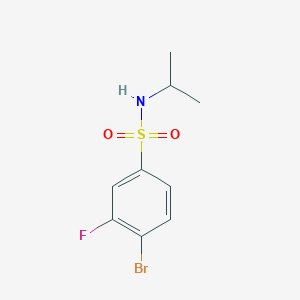

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

Overview

Description

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom at the fourth position, a fluorine atom at the third position, and a propan-2-yl group attached to the nitrogen atom of the sulfonamide group on a benzene ring. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:

Nitration and Halogenation: The starting material, benzene, undergoes nitration to introduce a nitro group, followed by halogenation to introduce bromine and fluorine atoms at specific positions on the benzene ring.

Reduction: The nitro group is then reduced to an amine group.

Sulfonation: The amine group is sulfonated to form the sulfonamide.

Alkylation: Finally, the sulfonamide is alkylated with propan-2-yl bromide to introduce the propan-2-yl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzene derivatives with various electrophiles.

Nucleophilic Substitution: Compounds where the bromine or fluorine atoms are replaced by other nucleophiles.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : CHBrFNOS

Molecular Weight : 296.15 g/mol

CAS Number : 1055995-81-7

The compound features a bromine atom at the para position and a fluorine atom at the meta position of the benzene ring, along with a propan-2-yl group attached to the nitrogen of the sulfonamide. This configuration is significant for its reactivity and biological interactions.

Antibacterial Activity

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide exhibits antibacterial properties by mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. By inhibiting the enzyme dihydropteroate synthase, it disrupts folic acid production, leading to growth inhibition in various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Research indicates that similar sulfonamides have minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL against these pathogens.

Anti-inflammatory Properties

Sulfonamides have also been studied for their anti-inflammatory effects. The presence of halogen substituents can enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.

Chemical Synthesis

The unique structure of this compound makes it an important intermediate in organic synthesis. It can be utilized in the development of other pharmaceutical compounds or as a building block for more complex molecules.

Biochemical Studies

Due to its ability to interact with biological targets, this compound can be employed in biochemical assays to study enzyme inhibition mechanisms, particularly those involving sulfonamides and their derivatives.

Case Studies and Research Findings

Several studies have highlighted the significance of sulfonamides in medical applications:

- Antibacterial Efficacy : A study demonstrated that compounds with similar structures showed significant antibacterial activity against resistant strains of bacteria, indicating potential use in treating infections where traditional antibiotics fail.

- Inflammatory Response Modulation : Research has indicated that sulfonamides can inhibit pro-inflammatory cytokines, suggesting their role in managing autoimmune conditions.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

4-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide: Similar structure but lacks the bromine atom.

4-Bromo-3-chloro-N-(propan-2-yl)benzene-1-sulfonamide: Similar structure but has a chlorine atom instead of a fluorine atom.

Uniqueness

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is unique due to the specific combination of bromine and fluorine atoms on the benzene ring, which can influence its reactivity and biological activity. The presence of both halogens can enhance the compound’s ability to participate in various chemical reactions and potentially improve its pharmacological properties .

Biological Activity

4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is an organic compound classified as a sulfonamide, notable for its unique structural features that include a bromine atom at the fourth position and a fluorine atom at the third position of the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anti-inflammatory properties.

- IUPAC Name : this compound

- Molecular Formula : C9H11BrFNO2S

- Molecular Weight : 296.15 g/mol

- CAS Number : 1055995-81-7

The biological activity of this compound is primarily attributed to its ability to mimic para-aminobenzoic acid (PABA), an essential substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts folic acid production, leading to antibacterial effects .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that sulfonamides can effectively inhibit bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL against various strains like E. coli and S. aureus .

Anti-inflammatory Activity

In vivo studies have demonstrated that related sulfonamide compounds exhibit substantial anti-inflammatory effects. For example, certain derivatives have shown up to 94.69% inhibition of carrageenan-induced rat-paw edema, indicating their potential utility in treating inflammatory conditions .

Table 1: Biological Activity of Related Sulfonamides

| Compound | MIC (mg/mL) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | TBD | TBD |

| Compound 4a (related sulfonamide) | 6.67 | 94.69 |

| Compound 4h (related sulfonamide) | 6.63 | TBD |

Note: TBD indicates that specific data for this compound is yet to be determined or published.

Pharmacokinetics and Theoretical Studies

The pharmacokinetic profile of sulfonamides, including this compound, has been evaluated using various computational models. These studies assess parameters such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding the compound's efficacy and safety profile in clinical applications .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide | Lacks bromine; potentially different activity profile | TBD |

| 4-Bromo-3-chloro-N-(propan-2-yl)benzene-1-sulfonamide | Contains chlorine instead of fluorine; may affect reactivity | TBD |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide, and how can purity be ensured?

- Methodological Answer: The compound is typically synthesized via sulfonylation reactions, where a bromo-fluoro-substituted benzene sulfonyl chloride reacts with isopropylamine under controlled conditions. Key steps include maintaining anhydrous conditions (e.g., using dry THF or DCM) and monitoring reaction progress via TLC or HPLC. Purification often involves column chromatography with silica gel and gradients of ethyl acetate/hexane, followed by recrystallization to achieve >95% purity. Characterization via H/C NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this sulfonamide derivative?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR resolve the bromo, fluoro, and isopropyl substituents, with splitting patterns confirming regiochemistry. F NMR can further validate fluorine placement .

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is preferred, especially when resolving steric effects from the isopropyl group .

- HPLC-MS: Ensures purity and detects trace impurities, particularly halogenated byproducts .

Q. How does the bromo-fluoro substitution pattern influence reactivity in cross-coupling reactions?

- Methodological Answer: The bromine atom at the 4-position serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, while the fluorine at the 3-position stabilizes intermediates via electron-withdrawing effects. Reactivity can be optimized using palladium catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) in toluene/water mixtures at 80–100°C .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel reaction systems?

- Methodological Answer: Quantum chemical calculations (e.g., DFT) model transition states and electron density maps to predict sites for nucleophilic/electrophilic attack. Reaction path search algorithms, combined with machine learning, narrow experimental parameters (e.g., solvent, temperature) by correlating with known sulfonamide reaction databases .

Q. What strategies resolve contradictions in crystallographic data for halogenated sulfonamides?

- Methodological Answer: Discrepancies in bond angles or torsion angles (common in halogenated aromatics) require validation through:

- Multi-technique analysis: Cross-check with F NMR and IR spectroscopy.

- Literature benchmarking: Compare with structurally similar compounds (e.g., 4-bromo-2-fluorobenzaldehyde derivatives) to identify trends in packing motifs .

Q. How does the isopropyl group impact the compound’s biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer: The isopropyl moiety enhances lipophilicity, improving membrane permeability in cellular assays. SAR studies involve synthesizing analogs with varying alkyl chains (e.g., methyl, tert-butyl) and testing inhibition potency against target enzymes (e.g., carbonic anhydrase). Data is analyzed via molecular docking to correlate steric bulk with binding affinity .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?

- Methodological Answer: Large-scale reactions risk thermal decomposition of the sulfonamide group. Mitigation strategies include:

- Flow chemistry: Enables precise temperature control and reduces side reactions.

- In-line analytics: Real-time FTIR monitors intermediate stability.

- Crystallization engineering: Solvent-antisolvent systems optimize yield without chromatography .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Conduct reactions in a fume hood due to potential release of HBr/HF gases.

- Waste disposal: Halogenated waste must be segregated and treated with calcium hydroxide to neutralize acidic byproducts .

Q. Data Analysis and Reporting

Q. How should researchers document synthetic yields and reproducibility?

- Methodological Answer: Report yields as isolated masses with purity percentages (HPLC). Include detailed reaction logs (time, temperature, solvent ratios) and batch-to-batch variability statistics. Reproducibility is enhanced by adhering to CRDC guidelines for chemical engineering documentation (e.g., RDF2050112 for reactor design parameters) .

Q. Advanced Applications

Q. Can this compound act as a precursor for radiopharmaceuticals?

Properties

IUPAC Name |

4-bromo-3-fluoro-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNO2S/c1-6(2)12-15(13,14)7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVRWXHXYCTNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.